5-Acetamido-2-methylbenzoic acid
CAS No.: 103204-70-2
VCID: VC0013056
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.
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Description | 5-Acetamido-2-methylbenzoic acid is an organic compound with the chemical formula and a molecular weight of 193.2 . It is one of many life science products offered by American Elements and is often available in various quantities, including bulk, and can be produced to customer specifications with high purity forms . It is also known by its IUPAC name, 5-acetamido-2-methylbenzoic acid, and is identified by the Pubchem CID 8167139 . The compound typically appears as a powder and should be stored at room temperature . This compound is used as a building block in organic synthesis for preparing more complex molecules. It plays a role in the design, synthesis, and evaluation of non-steroidal anti-inflammatory drugs (NSAIDs) . Derivatives of 5-acetamido-2-hydroxy benzoic acid have been explored to improve activity and reduce side effects, with studies focusing on increasing alkyl positions, such as methyl groups, to enhance selectivity over cyclooxygenase 2 (COX-2) . In one study, 5-acetamido-2-hydroxy benzoic acid derivatives displayed better bioavailability and binding affinity with the COX-2 receptor, showing potential as safer candidates for inflammation and pain therapy . Another similar compound, 5-Iodo-2-methylbenzoic acid (CAS No. 54811-38-0), is utilized across medical and industrial sectors, including antiseptics, disinfectants, pharmaceutical intermediates, and polarizing films for liquid crystal displays . Additionally, 2-Amino-5-methylbenzoic acid, also known as 5-Methylanthranilic acid, is another related compound with applications and is found in the NIST WebBook . |
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CAS No. | 103204-70-2 |
Product Name | 5-Acetamido-2-methylbenzoic acid |
Molecular Formula | C10H11NO3 |
Molecular Weight | 193.2 g/mol |
IUPAC Name | 5-acetamido-2-methylbenzoic acid |
Standard InChI | InChI=1S/C10H11NO3/c1-6-3-4-8(11-7(2)12)5-9(6)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) |
Standard InChIKey | JWEWTGQYHKEENE-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)C)C(=O)O |
Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C)C(=O)O |
Synonyms | o-Toluic acid, 5-acetamido- (6CI) |
PubChem Compound | 8167139 |
Last Modified | Sep 14 2023 |
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